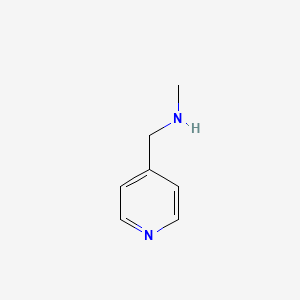

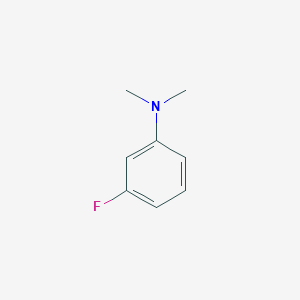

3-Fluoro-N,N-dimethylaniline

Descripción general

Descripción

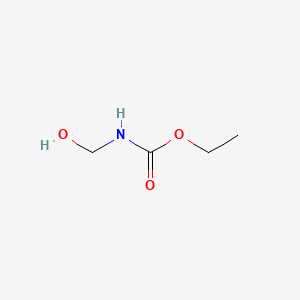

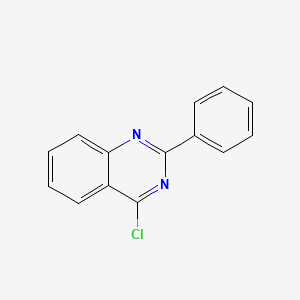

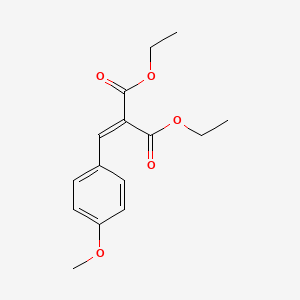

3-Fluoro-N,N-dimethylaniline is a fluorinated derivative of N,N-dimethylaniline, where a fluorine atom is substituted at the 3-position of the aromatic ring. While the provided papers do not directly discuss 3-fluoro-N,N-dimethylaniline, they provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactions of 3-fluoro-N,N-dimethylaniline.

Synthesis Analysis

The synthesis of fluorinated anilines, such as 3-fluoro-N,N-dimethylaniline, can be complex due to the reactivity of the fluorinating agents and the potential for multiple reaction pathways. The second paper discusses the electrophilic fluorination of N,N-dimethylaniline using N–F reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) . Although the study focuses on different positions of fluorination and other amines, it highlights the challenges in achieving selective fluorination and the formation of complex mixtures, which is relevant for the synthesis of 3-fluoro-N,N-dimethylaniline.

Molecular Structure Analysis

The molecular structure of fluorinated anilines is critical in determining their fluorescence and reactivity. The first paper investigates the fluorescence behavior of 4-fluoro-N,N-dimethylaniline using quantum chemical methods . The study reveals that the molecule relaxes from an excited state to a linear, almost planar state from which emission occurs. This information is valuable for understanding the potential molecular structure and behavior of 3-fluoro-N,N-dimethylaniline, as the position of the fluorine atom can significantly influence the electronic structure and properties of the molecule.

Chemical Reactions Analysis

The reactivity of fluorinated anilines with electrophilic fluorination agents is complex. The second paper shows that reactions with N,N-dimethylaniline can lead to tarring and the formation of biaryls, biarylmethanes, and N-demethylated products . This suggests that the synthesis of 3-fluoro-N,N-dimethylaniline might also result in a variety of side products, and careful optimization of reaction conditions would be necessary to improve selectivity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-N,N-dimethylaniline can be inferred from the properties of similar compounds. The fluorine atom is highly electronegative, which can affect the acidity of the amine group, the basicity of the aromatic ring, and the overall dipole moment of the molecule. These properties are not directly discussed in the provided papers, but the studies on related compounds suggest that 3-fluoro-N,N-dimethylaniline would exhibit unique fluorescence behavior and reactivity patterns due to the presence of the fluorine atom .

Aplicaciones Científicas De Investigación

Photophysical Properties and Applications

Fluorescent Amino Acids : 3-Fluoro-N,N-dimethylaniline has been studied for its potential in the development of fluorescent amino acids. The selective incorporation of such compounds into proteins can be a powerful tool for studying protein structure, dynamics, and interactions both in vitro and in vivo, as demonstrated by the successful encoding of a fluorescent amino acid in yeast for studying protein unfolding (Summerer et al., 2006).

Electronic Spectra and Excited-State Dynamics : Research on 3-Fluoro-N,N-dimethylaniline has focused on understanding its electronic transitions and excited-state dynamics, particularly for applications in fluorescence and charge transfer studies. For example, studies have examined the photo-induced intramolecular charge transfer and dual fluorescence exhibited by this compound (Fujiwara et al., 2013).

Material Science and Chemical Synthesis

Polymer Science : In the field of polymer science, derivatives of 3-Fluoro-N,N-dimethylaniline have been used in the synthesis of polyamides and polyimides. These polymers exhibit high glass transition temperatures, indicating their potential use in advanced materials (Liaw et al., 2002).

Photostabilizing Effects : The photostabilizing effects of certain substituents on 3-Fluoro-N,N-dimethylaniline have been studied, providing insights that could be useful in designing less phototoxic drugs, particularly fluorinated ones (Protti et al., 2012).

Squaraine Chemistry : In squaraine chemistry, mixtures involving 3-Fluoro-N,N-dimethylaniline have been synthesized for their xerographic properties. This research has implications for improving photosensitivity in certain compositions (Law et al., 1988).

Safety And Hazards

Propiedades

IUPAC Name |

3-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDGNMXIOGQCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343025 | |

| Record name | 3-Fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-N,N-dimethylaniline | |

CAS RN |

2107-43-9 | |

| Record name | 3-Fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.